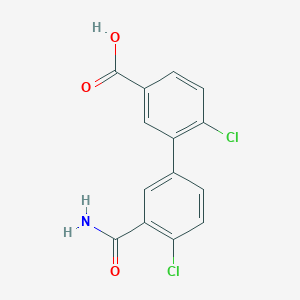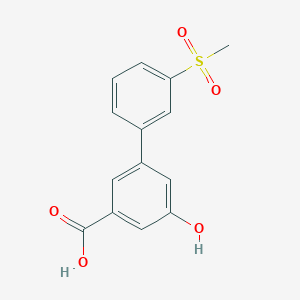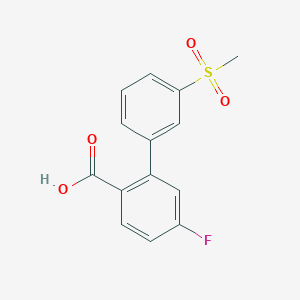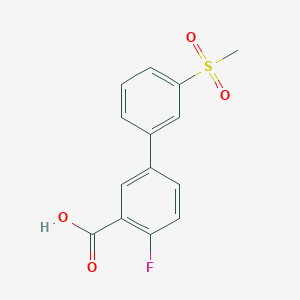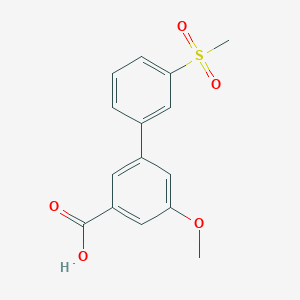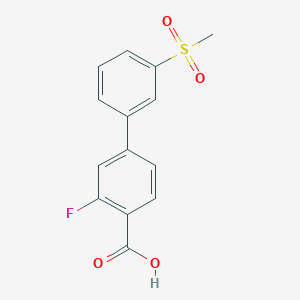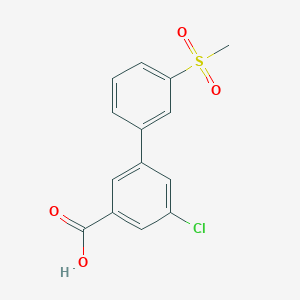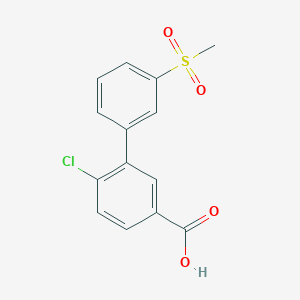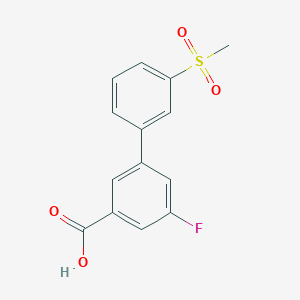
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid, 95% (5-F-3-MSPB-95%) is a chemical compound used as a reagent for a variety of scientific research applications. It is a fluorinated derivative of benzoic acid and is a white, crystalline solid. 5-F-3-MSPB-95% is soluble in water and ethanol and has a melting point of 120-122°C. It is a useful reagent for a variety of applications in organic synthesis and biochemistry, as well as in drug discovery and development.
Applications De Recherche Scientifique
5-F-3-MSPB-95% is used in a variety of scientific research applications. It is used as a reagent in organic synthesis, in the synthesis of pharmaceuticals, and in the synthesis of polymers. In addition, it is used in biochemistry as a reagent for the synthesis of peptides, proteins, and other macromolecules. It is also used in drug discovery and development, as it can be used to identify potential drug targets and to screen for new drugs.
Mécanisme D'action
5-F-3-MSPB-95% is a fluorinated derivative of benzoic acid, and it is thought to act as an inhibitor of enzymes. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. In addition, it has been shown to inhibit the activity of other enzymes, such as lipoxygenase and thromboxane synthase.
Biochemical and Physiological Effects
5-F-3-MSPB-95% has been shown to have anti-inflammatory and analgesic effects. In animal studies, it has been shown to reduce inflammation and pain. In addition, it has been shown to have anti-bacterial and anti-viral effects. It has also been shown to have anti-cancer effects, as it has been shown to inhibit the growth of certain types of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of 5-F-3-MSPB-95% is that it is a relatively inexpensive reagent that is widely available. It is also relatively easy to synthesize and can be used in a variety of research applications. However, it is important to note that it is a relatively new compound and there is limited research available on its effects.
Orientations Futures
There are several potential future directions for research on 5-F-3-MSPB-95%. One potential area of research is to further investigate its anti-inflammatory and analgesic effects. In addition, further research could be done to investigate its potential anti-bacterial, anti-viral, and anti-cancer effects. Another potential area of research is to further investigate its mechanism of action and to identify potential new targets for drug development. Finally, further research could be done to identify new applications for 5-F-3-MSPB-95% in organic synthesis and biochemistry.
Méthodes De Synthèse
5-F-3-MSPB-95% can be synthesized from benzoic acid and 3-methylsulfonylphenyl bromide. The reaction is carried out in anhydrous acetonitrile at a temperature of 40-45°C. The reaction is catalyzed by a palladium catalyst and proceeds in two steps. First, the benzoic acid is reacted with the bromide to form the intermediate. This intermediate is then reacted with a fluorinating agent to form 5-F-3-MSPB-95%. The reaction is complete after the reaction mixture is cooled and filtered.
Propriétés
IUPAC Name |
3-fluoro-5-(3-methylsulfonylphenyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO4S/c1-20(18,19)13-4-2-3-9(8-13)10-5-11(14(16)17)7-12(15)6-10/h2-8H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJSQGFQBMLPWGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC(=C1)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30691622 |
Source


|
| Record name | 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Fluoro-3-(3-methylsulfonylphenyl)benzoic acid | |
CAS RN |
1261983-19-0 |
Source


|
| Record name | 5-Fluoro-3'-(methanesulfonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30691622 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


